5-Bromopyridine-3-boronic acid
Overview
Description
5-Bromopyridine-3-boronic acid is an organoboron compound with the molecular formula C5H5BBrNO2. It is a derivative of pyridine, where the boronic acid group is attached to the third position and a bromine atom is attached to the fifth position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of 5-Bromopyridine-3-boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, this compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound are both important features that contribute to the attenuation of side-products .
Pharmacokinetics
Its use in the suzuki-miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the reaction is performed under mild conditions, which contributes to its success . Furthermore, the compound is generally environmentally benign, making it a preferred reagent in the Suzuki-Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
5-Bromopyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is catalyzed by palladium and involves the interaction of this compound with various aryl halides. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. These interactions are crucial for the formation of the desired biaryl products, which are important in the synthesis of pharmaceuticals and other biologically active molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl and amino groups on proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in forming stable carbon-carbon bonds, which is essential for the synthesis of complex organic molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) and protected from moisture. Prolonged exposure to higher temperatures or moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies in vitro and in vivo are necessary to understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound may cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. It is essential to determine the threshold doses for both beneficial and adverse effects to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki-Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of cells. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues depend on its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can bind to proteins and enzymes, affecting its localization and accumulation. These interactions are essential for the compound’s biochemical activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence the compound’s activity and function, as it interacts with biomolecules in these specific cellular environments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromopyridine-3-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of pyridine derivatives using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials, desired purity, and specific industrial requirements.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyridine-3-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where this compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form substituted pyridine derivatives.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is commonly used in Suzuki-Miyaura cross-coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Pyridines: Formed through substitution reactions involving the bromine atom.
Scientific Research Applications
5-Bromopyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine-5-boronic acid: Similar structure but with different positions of the boronic acid and bromine groups.
5-Bromo-2-iodopyridine: Contains both bromine and iodine atoms, used in similar cross-coupling reactions.
3-Pyridinylboronic acid: Lacks the bromine atom, used in different types of coupling reactions.
Uniqueness
5-Bromopyridine-3-boronic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of specific products. Its combination of a boronic acid group and a bromine atom makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
(5-bromopyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCGFOKNFZWCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396798 | |
Record name | 5-bromopyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452972-09-7 | |
Record name | 5-bromopyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-pyridylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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